REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH2:12])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.O.[C:14]([OH:18])(=[O:17])[CH:15]=[O:16].C(=O)(O)[O-].[Na+].C(=O)(O)[O-].S(=O)(=O)(O)[O-].[Na+]>CC(C)=O.O>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH:12][CH:15]([OH:16])[C:14]([OH:18])=[O:17])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)CC(=O)N
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
saturated aqueous solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 300 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
This solution washed with 150 mL of distilled water
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
EXTRACTION
|
Details
|
The acidified solution was extracted with three successive 125 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)CC(=O)NC(C(=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |